molecular formula C19H18BrN3O2 B13858847 benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate

benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13858847
M. Wt: 400.3 g/mol
InChI Key: DUAGQDNIQXJYNQ-UHFFFAOYSA-N
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Description

Benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a benzyl ester group. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. For benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate, the synthesis can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can yield various substituted benzimidazole derivatives .

Scientific Research Applications

Benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    6-Bromo-1H-benzimidazole: A brominated derivative with enhanced biological activity.

    Pyrrolidine-1-carboxylate: A common moiety in many bioactive compounds.

Uniqueness

Benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of a benzimidazole ring, a bromine atom, and a pyrrolidine carboxylate group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for scientific research .

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H18BrN3O2/c20-14-8-9-15-16(11-14)22-18(21-15)17-7-4-10-23(17)19(24)25-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,17H,4,7,10,12H2,(H,21,22)

InChI Key

DUAGQDNIQXJYNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC4=C(N3)C=C(C=C4)Br

Origin of Product

United States

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